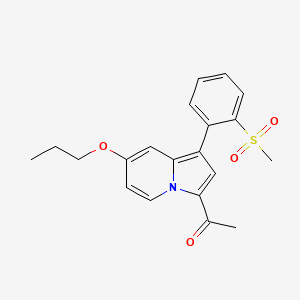

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

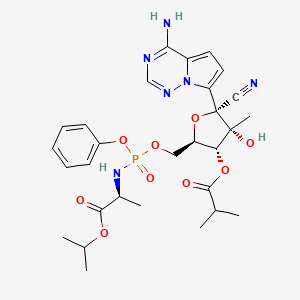

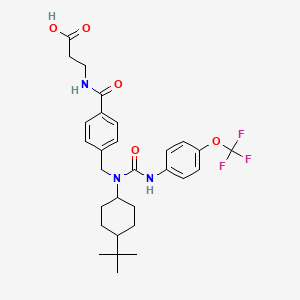

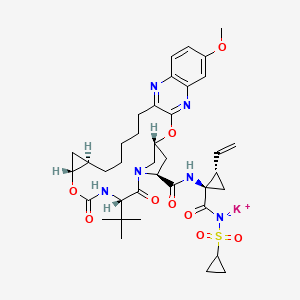

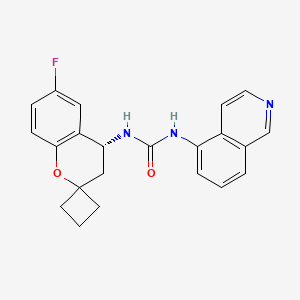

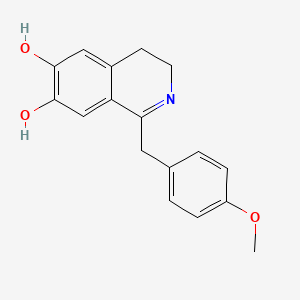

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone is a heterocyclic compound composed of an indolizine ring with a methylsulfonylphenyl group attached to the nitrogen atom. This compound has a variety of applications in scientific research, including in vitro and in vivo studies, due to its unique structure and properties. It has been used in numerous studies to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. In

Aplicaciones Científicas De Investigación

Antibacterial Research

Field:

Microbiology and Antibiotic Resistance

Summary:

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone has been investigated for its antibacterial properties. Researchers have studied its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Notably, it has shown promising activity against colistin-resistant bacteria, which is crucial given the rising global concern about antibiotic resistance .

Experimental Procedures:

Results:

- BL21 (DE3) expressing mcr-1 showed reduced susceptibility to colistin, but the compound exhibited activity against these resistant strains .

Anti-Inflammatory Potential

Field:

Medicinal Chemistry and Inflammation Research

Summary:

Researchers have explored the anti-inflammatory properties of 1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone. In vitro studies demonstrated selective binding to cyclooxygenase-2 (COX-2) receptors, suggesting its potential as a COX-2 inhibitor. Additionally, in vivo experiments reported significant anti-inflammatory activity .

Experimental Procedures:

Results:

- In vivo studies demonstrated substantial anti-inflammatory activity, particularly for compound 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole .

COX-1/COX-2 Inhibition

Field:

Medicinal Chemistry and Drug Development

Summary:

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone derivatives were designed and synthesized as potential cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. These compounds were evaluated in vitro to assess their inhibitory activity against both COX isoforms .

Experimental Procedures:

Results:

Propiedades

IUPAC Name |

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCPNJRJCNVRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)